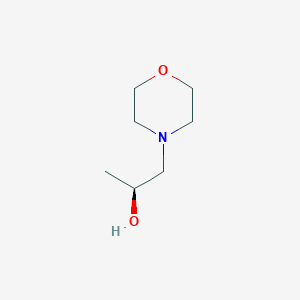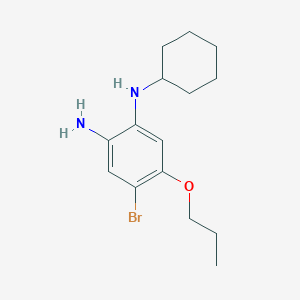
(2S)-1-(morpholin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-1-(morpholin-4-yl)propan-2-ol is a chiral organic compound that belongs to the class of secondary alcohols. This compound has a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol. It is a white to off-white crystalline powder that is soluble in water and polar organic solvents. (2S)-1-(morpholin-4-yl)propan-2-ol has gained significant attention in the scientific community due to its various applications in the field of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Corrosion Inhibition
Synthesis of tertiary amines and their inhibitive performance on carbon steel corrosion : A study found that tertiary amines, including derivatives of 1,3-di-morpholin-4-yl-propan-2-ol, were synthesized and demonstrated to inhibit carbon steel corrosion effectively. These compounds act as anodic inhibitors by forming a protective layer on the metal surface, thus retarding the anodic dissolution of iron. The inhibitive performance was observed to improve with the concentration increase, highlighting its potential application in corrosion protection (Gao, Liang, & Wang, 2007).
Anticonvulsive and Peripheral n-cholinolytic Activities
Synthesis and biological properties of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides : Research on newly synthesized compounds, including derivatives of morpholin-4-yl-propan-2-ol, exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, with no observed antibacterial activity. This suggests the compound's potential use in developing treatments for conditions requiring anticonvulsive properties (Papoyan et al., 2011).
Anti-inflammatory and Xanthine Oxidase Inhibition
Two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones as new non-purine xanthine oxidase inhibitors and anti-inflammatory agents : Compounds synthesized from morpholine derivatives demonstrated significant inhibitory activity against xanthine oxidase and suppressed nuclear factor κB activation, showing potential as treatments for gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Synthesis of Biologically Active Compounds
Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide : This study demonstrates the use of (2S)-1-(morpholin-4-yl)propan-2-ol in the synthesis of a novel ethereal analog of (R)-iso-moramide, indicating its application in developing potent and safer analgesics. The compound was synthesized through a lipase-catalyzed kinetic resolution, showing its potential in creating synthetic opiates with improved affinity towards opioid receptors (Borowiecki, 2022).
Antibacterial and Antifungal Activities
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity : A study involving the synthesis of compounds from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one demonstrated antibacterial activities against Staphylococcus aureus and Escherichia coli. Molecular docking suggested these compounds' potential as bioactive agents against bacterial proteins, indicating its application in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
properties
IUPAC Name |
(2S)-1-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQOLYGKLGQKA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(morpholin-4-yl)propan-2-ol | |
CAS RN |
65617-17-6 |
Source


|
| Record name | (2S)-1-(morpholin-4-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2944373.png)


![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944377.png)
![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)
![5-Chloro-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2944379.png)
![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2944386.png)

![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2944389.png)
![N-(4-bromophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2944392.png)
![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)
![N-(4-butylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2944396.png)